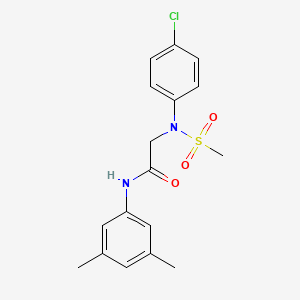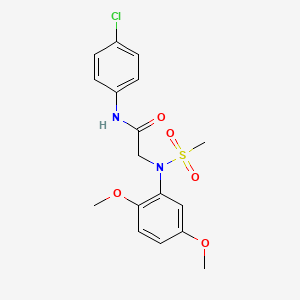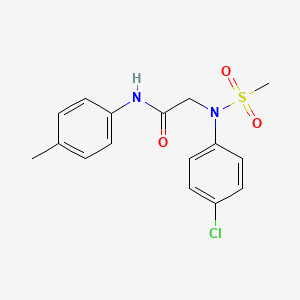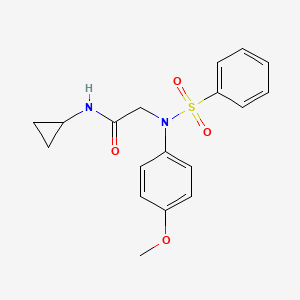
N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a type of glycine transporter 1 (GlyT1) inhibitor and has shown promising results in the treatment of various neurological disorders. In
Mécanisme D'action
The mechanism of action of N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of this compound, which results in an increase in the levels of glycine in the brain. This increase in glycine levels enhances the activation of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological processes, including learning and memory. The activation of NMDA receptors also leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which play important roles in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound increases the levels of glycine in the brain, which enhances the activation of NMDA receptors and leads to the release of various neurotransmitters. These effects have been shown to improve cognitive function, memory, and mood in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for this compound inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of this compound in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to explore its potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Another direction is to investigate the effects of this compound on different physiological processes, including learning, memory, and mood. Additionally, future research can focus on improving the synthesis method of this compound to increase its yield and purity.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. This compound acts as a this compound inhibitor, which increases the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of various physiological processes, including memory, learning, and mood.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-11-9-15(10-12-16)20(13-18(21)19-14-7-8-14)25(22,23)17-5-3-2-4-6-17/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOAKFFCNQTZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(diphenylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B3553962.png)
![N-[3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]-2-methylpropanamide](/img/structure/B3553977.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3553989.png)
![methyl 4-[({[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3553994.png)
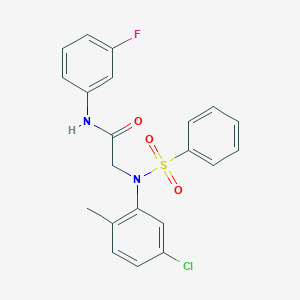
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3554015.png)
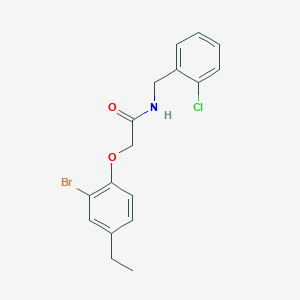
![methyl 2-({[(2-anilino-2-oxoethyl)thio]acetyl}amino)benzoate](/img/structure/B3554018.png)

![3-[(4-chlorophenoxy)methyl]-N'-(2-thienylacetyl)benzohydrazide](/img/structure/B3554036.png)
